molecular formula C23H20N4O4 B2457102 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 923114-19-6

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Katalognummer: B2457102
CAS-Nummer: 923114-19-6
Molekulargewicht: 416.437
InChI-Schlüssel: HCFOYCWQRIODDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20N4O4 and its molecular weight is 416.437. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-31-18-11-9-16(10-12-18)14-27-22(29)21-19(8-5-13-24-21)26(23(27)30)15-20(28)25-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFOYCWQRIODDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Structure-Activity Relationship (SAR) insights :

  • 4-Methoxybenzyl group : Enhances solubility and target affinity compared to chlorobenzyl analogs (e.g., 2-fold higher potency in HT-29 cells) .
  • N-Phenylacetamide moiety : Substitution with electron-withdrawing groups (e.g., Cl) increases metabolic stability but reduces bioavailability .
  • Pyrido-pyrimidine core : Fluorination at position 6 improves selectivity for kinase targets .

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from:

  • Assay conditions : Varying pH or serum content in cell culture media alters compound stability .
  • Cell line specificity : Activity against MCF-7 (breast cancer) vs. lack of efficacy in A549 (lung cancer) highlights tissue-dependent uptake .
  • Metabolic interference : Liver microsome studies (e.g., CYP3A4 inhibition) clarify pharmacokinetic variability .

Advanced: What strategies identify biological targets?

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to purified receptors (e.g., Kd ~120 nM for PARP1) .
  • CRISPR-Cas9 screening : Knocks out candidate genes to validate target necessity for compound efficacy .

Advanced: How to address stability and formulation challenges?

  • Degradation pathways : Hydrolysis of the amide bond occurs at pH <3 or >10; lyophilization improves solid-state stability .
  • Excipient compatibility : Polyethylene glycol (PEG) enhances solubility in aqueous buffers for in vivo dosing .
  • Storage : -20°C under argon prevents oxidation of the dihydropyrido-pyrimidine core .

Advanced: How to develop validated analytical methods for purity assessment?

  • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% formic acid) resolves impurities (retention time ~8.2 min) .
  • LC-MS/MS : Quantifies degradation products (e.g., hydrolyzed acetamide) in stability studies .
  • Forced degradation : Exposure to heat/light identifies labile functional groups (e.g., methoxybenzyl oxidation) .

Advanced: How does this compound compare to structural analogs?

Analog Substituent Activity Reference
6-Fluoro-N-...Fluoropyrido-pyrimidineAnticancer (IC50 8 µM)
5-Methyl-N-...Simple acetamideAntimicrobial (MIC 32 µg/mL)
7-Chloro-N-...Chlorinated derivativeAntiviral (EC50 12 µM)

Key takeaway : The 4-methoxybenzyl group confers balanced potency and solubility, outperforming chlorinated analogs in pharmacokinetic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.